Ethyl 2-(hydroxymethyl)-1-methylcyclopropane-1-carboxylate
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Overview
Description
Ethyl 2-(hydroxymethyl)-1-methylcyclopropane-1-carboxylate is an organic compound with a unique structure that includes a cyclopropane ring, a hydroxymethyl group, and an ethyl ester group. This compound is of interest in various fields of chemistry due to its potential reactivity and applications in synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(hydroxymethyl)-1-methylcyclopropane-1-carboxylate typically involves the cyclopropanation of suitable precursors. One common method is the reaction of ethyl diazoacetate with 1-methylcyclopropane-1-carboxaldehyde in the presence of a catalyst such as rhodium or copper. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C to ensure optimal yield and selectivity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(hydroxymethyl)-1-methylcyclopropane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions, forming ethers or esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.
Major Products Formed
Oxidation: 2-(Carboxymethyl)-1-methylcyclopropane-1-carboxylate.
Reduction: Ethyl 2-(hydroxymethyl)-1-methylcyclopropane-1-methanol.
Substitution: Various ethers or esters depending on the substituent introduced.
Scientific Research Applications
Ethyl 2-(hydroxymethyl)-1-methylcyclopropane-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential use in drug development and as a building block for active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Ethyl 2-(hydroxymethyl)-1-methylcyclopropane-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The hydroxymethyl group can form hydrogen bonds with active sites, while the cyclopropane ring can provide steric hindrance, influencing the compound’s binding affinity and specificity. Pathways involved may include enzymatic catalysis and receptor-mediated signaling.
Comparison with Similar Compounds
Similar Compounds
2-Ethylhexanoic acid: Similar in having an ethyl group and a carboxylate functionality.
Hydroxymethyl group-containing compounds: Share the hydroxymethyl functional group, influencing their reactivity and applications.
Uniqueness
Ethyl 2-(hydroxymethyl)-1-methylcyclopropane-1-carboxylate is unique due to its cyclopropane ring, which imparts strain and reactivity not commonly found in other compounds. This structural feature makes it a valuable intermediate in synthetic chemistry and a subject of interest in various research fields.
Properties
Molecular Formula |
C8H14O3 |
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Molecular Weight |
158.19 g/mol |
IUPAC Name |
ethyl 2-(hydroxymethyl)-1-methylcyclopropane-1-carboxylate |
InChI |
InChI=1S/C8H14O3/c1-3-11-7(10)8(2)4-6(8)5-9/h6,9H,3-5H2,1-2H3 |
InChI Key |
NPNIDLJZVHSBLF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1(CC1CO)C |
Origin of Product |
United States |
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